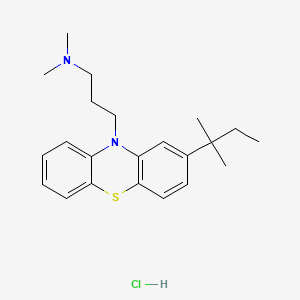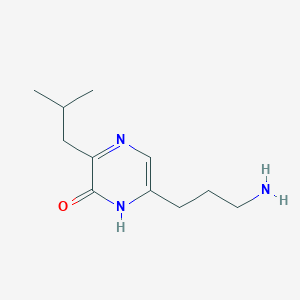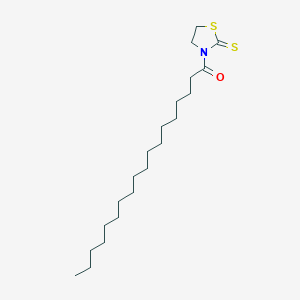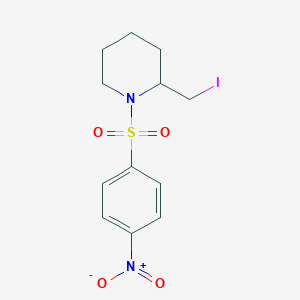
2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with an iodomethyl group and a 4-nitrobenzene-1-sulfonyl group. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Iodomethyl Group: This step often involves the halogenation of a methyl group attached to the piperidine ring. Common reagents include iodine and a suitable oxidizing agent.
Attachment of the 4-Nitrobenzene-1-sulfonyl Group: This step can be achieved through sulfonylation reactions, where the piperidine ring is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodinated alcohols or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides.
Major Products Formed
Oxidation: Iodinated alcohols or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Exploration of its potential as a pharmacologically active compound.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The iodomethyl and nitrobenzene-sulfonyl groups could play roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine
- 2-(Bromomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine
- 2-(Iodomethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine
Uniqueness
2-(Iodomethyl)-1-(4-nitrobenzene-1-sulfonyl)piperidine is unique due to the presence of the iodomethyl group, which can confer distinct reactivity and biological activity compared to its chloro- and bromo- counterparts. The nitrobenzene-sulfonyl group also adds to its uniqueness by influencing its electronic properties and potential interactions with biological targets.
Properties
CAS No. |
63376-05-6 |
|---|---|
Molecular Formula |
C12H15IN2O4S |
Molecular Weight |
410.23 g/mol |
IUPAC Name |
2-(iodomethyl)-1-(4-nitrophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H15IN2O4S/c13-9-11-3-1-2-8-14(11)20(18,19)12-6-4-10(5-7-12)15(16)17/h4-7,11H,1-3,8-9H2 |
InChI Key |
DSFQXDBATXUMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CI)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


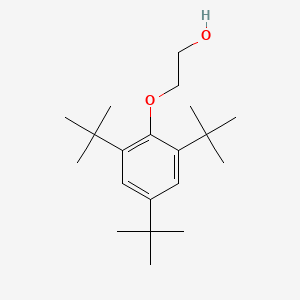
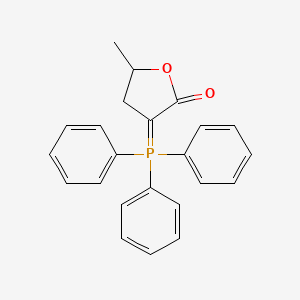
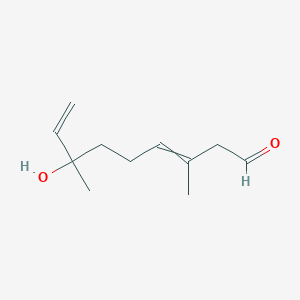
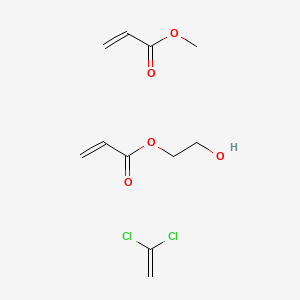

![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)

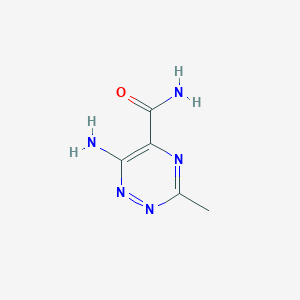

![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)
